molecular formula C23H21BrFNO4 B3527093 dimethyl 4-(4-bromophenyl)-1-[2-(4-fluorophenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 4-(4-bromophenyl)-1-[2-(4-fluorophenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B3527093
M. Wt: 474.3 g/mol
InChI Key: UBSMTPSIXDOGJN-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound. It has the formula C5H5N and is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyridine ring, followed by various substitutions to add the phenyl and ethyl groups. The exact method would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings (the phenyl groups and the pyridine ring). The bromine and fluorine atoms would add to this complexity, likely causing the molecule to have a somewhat irregular shape .


Chemical Reactions Analysis

As an organic compound, this molecule would be expected to undergo various types of chemical reactions. The presence of the bromine and fluorine atoms could make it more reactive in certain types of reactions, such as nucleophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of the bromine and fluorine atoms, and the specific arrangement of the various groups around the pyridine ring .

Mechanism of Action

Without more specific information, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target it interacts with .

Safety and Hazards

Again, without more specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, proper precautions should be taken when handling it to avoid exposure .

Future Directions

The future research directions for this compound would likely depend on its intended use. If it’s being studied as a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

dimethyl 4-(4-bromophenyl)-1-[2-(4-fluorophenyl)ethyl]-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrFNO4/c1-29-22(27)19-13-26(12-11-15-3-9-18(25)10-4-15)14-20(23(28)30-2)21(19)16-5-7-17(24)8-6-16/h3-10,13-14,21H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSMTPSIXDOGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)Br)C(=O)OC)CCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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dimethyl 4-(4-bromophenyl)-1-[2-(4-fluorophenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 4-(4-bromophenyl)-1-[2-(4-fluorophenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 4-(4-bromophenyl)-1-[2-(4-fluorophenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 4-(4-bromophenyl)-1-[2-(4-fluorophenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 4-(4-bromophenyl)-1-[2-(4-fluorophenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 4-(4-bromophenyl)-1-[2-(4-fluorophenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate

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